2,3-Dihydro-1-benzofuran-3-carboxamide

Übersicht

Beschreibung

2,3-Dihydro-1-benzofuran-3-carboxamide is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines in the presence of silver (I) complexes and a source of fluoride ion . Another method includes the alkylation of ortho-bromophenol with 1,2-dichloroethane and sodium hydroxide, followed by cyclization with magnesium in tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted benzofurans, dihydrobenzofurans, and other derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzofuran derivatives, including 2,3-dihydro-1-benzofuran-3-carboxamide, have shown promising antimicrobial properties. Research indicates that benzofuran compounds can act against various pathogens, contributing to their development as antimicrobial agents. For example, derivatives have been designed to target bacterial infections effectively, demonstrating inhibition against Staphylococcus aureus and Candida albicans .

Pain Management

A study highlighted the efficacy of 2,3-dihydro-1-benzofuran derivatives in managing neuropathic pain. These compounds were tested in spinal nerve ligation and paclitaxel-induced neuropathy models in rats, revealing their potential as cannabinoid receptor 2 (CB2) agonists without affecting locomotor behavior . This suggests a therapeutic pathway for developing non-opioid pain relief medications.

Cytotoxic Properties

Benzofuran derivatives have been investigated for their anticancer activities. A series of compounds derived from this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 11 μM against human ovarian cancer cells, indicating strong potential as anticancer agents .

Synthetic Approaches

The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions and microwave-assisted synthesis techniques. These methods facilitate the creation of diverse libraries of benzofuran derivatives for biological testing . The ability to modify substituents on the benzofuran ring allows for the optimization of biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for enhancing the efficacy of these compounds. Studies have shown that specific modifications to the benzofuran core can significantly influence biological activity, leading to the identification of more potent derivatives . Statistical molecular design approaches are often employed to systematically explore these variations.

Case Studies

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition, receptor binding, and signal transduction . The presence of functional groups in the benzofuran ring enhances its binding affinity to target molecules, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Benzofuran: The parent compound with a similar core structure but without the carboxamide group.

Benzothiophene: A sulfur analog of benzofuran with distinct biological activities.

Coumarin: A structurally related compound with a lactone ring instead of the furan ring.

Uniqueness: 2,3-Dihydro-1-benzofuran-3-carboxamide is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity.

Biologische Aktivität

2,3-Dihydro-1-benzofuran-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

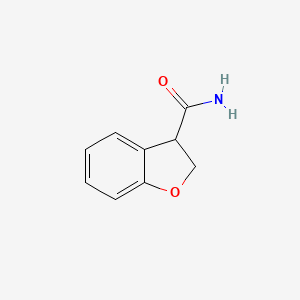

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran ring system with a carboxamide functional group, which is crucial for its biological activity.

1. Cannabinoid Receptor Agonism

Research indicates that derivatives of this compound exhibit significant activity as selective agonists for cannabinoid receptor type 2 (CB2). These compounds were synthesized to improve the treatment of neuropathic pain, demonstrating promising analgesic properties through modulation of the endocannabinoid system .

Table 1: Biological Activity of Selected Derivatives

| Compound Name | Structure | CB2 Agonist Activity (IC50) |

|---|---|---|

| MDA7 | MDA7 Structure | 0.5 μM |

| MDA104 | MDA104 Structure | 0.2 μM |

2. Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

Another significant aspect of the biological activity of 2,3-dihydro-1-benzofuran derivatives is their role as inhibitors of PARP-1. These compounds have shown potential in cancer therapy, particularly in BRCA-deficient tumors. For example, one study identified a derivative with an IC50 value of 9.45 μM against PARP-1, highlighting its potential for selective cytotoxicity in specific cancer cell lines .

Table 2: Inhibition Potency Against PARP-1

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| DHBF-7-carboxamide | 9.45 | BRCA2-deficient cells |

| DHBF-3-one-7-carboxamide | 16.2 | Moderate |

3. Antimicrobial Activity

Studies have also explored the antimicrobial properties of 2,3-dihydro-1-benzofuran derivatives. Some compounds demonstrated moderate to good activity against various bacterial strains and fungi. For instance, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM .

Table 3: Antimicrobial Activity Overview

| Microorganism | MIC Range (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

Study on Neuropathic Pain Models

A significant study involved the administration of a selected derivative in a paclitaxel-induced neuropathy model using Sprague Dawley rats. The compound was administered at a dose of 1 mg/kg for four consecutive days, demonstrating a reduction in mechanical allodynia compared to control groups . This finding supports the compound's potential application in managing neuropathic pain.

Cancer Treatment Efficacy

Another investigation evaluated the anticancer efficacy of benzofuran derivatives in lung adenocarcinoma models. The study found that specific compounds exhibited comparable antiproliferative activity to doxorubicin (IC50 = 1.136 μM), indicating their potential as alternative treatments for cancer .

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYWDOSSIFZKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.